molecular formula C19H15BrN6O4 B4342468 N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B4342468
M. Wt: 471.3 g/mol
InChI Key: JRNHGXHEOUWKBM-UHFFFAOYSA-N
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Description

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the furan moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:

    4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.

    4-Bromo-1H-pyrazole: This compound shares the pyrazole ring with a bromine substituent but lacks the additional functional groups present in the target compound.

The uniqueness of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O4/c20-14-7-21-24(10-14)9-13-1-3-15(4-2-13)23-19(27)18-6-5-17(30-18)12-25-11-16(8-22-25)26(28)29/h1-8,10-11H,9,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHGXHEOUWKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

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